ARSINE, (p-CHLOROPHENYL)OXO-
Description
Historical Context of Arsenical Chemical Agents in Scientific Exploration
The study of organoarsenic compounds began in the 18th century with the isolation of cacodyl ((CH₃)₂As)₂, marking the first documented organometallic compound. By the early 20th century, Paul Ehrlich’s development of Salvarsan (arsphenamine) revolutionized chemotherapy, demonstrating arsenic’s potential in targeted biological interactions. These milestones laid the groundwork for understanding arsenic’s dual role as both a toxicant and a therapeutic agent.
The Marsh test (1832), a seminal advancement in analytical chemistry, enabled precise arsenic detection, shifting organoarsenicals from tools of undetectable poisoning to subjects of rigorous scientific inquiry. Post-1940s, applications expanded into agrochemicals and catalysis, though environmental concerns later redirected research toward structurally refined compounds like tris(4-chlorophenyl)arsine oxide.
Classification and Nomenclature of Substituted Phenylarsine Derivatives
Substituted phenylarsines are classified by their arsenic oxidation state, aromatic substituents, and oligomeric structure. Tris(4-chlorophenyl)arsine oxide (C₁₈H₁₂AsCl₃O) belongs to the arylarsine oxide family, characterized by an arsenic center bonded to three aryl groups and one oxygen atom. Unlike monomeric arsine oxides, these compounds often form cyclic oligomers due to arsenic’s preference for single bonds over double bonds (Table 1).
Table 1. Structural Comparison of Selected Phenylarsine Derivatives
| Compound | Molecular Formula | Arsenic Oxidation State | Oligomeric State | Key Feature |
|---|---|---|---|---|
| Phenylarsine oxide | C₆H₅AsO | +3 | Tetramer | Cyclic (PhAsO)₄ structure |
| Tris(4-chlorophenyl)arsine oxide | C₁₈H₁₂AsCl₃O | +3 | Oligomer* | para-Cl substituents |
Note: Oligomeric conformation inferred from analogous phenylarsine oxide structures.
Nomenclature follows IUPAC guidelines, with “tris(4-chlorophenyl)” denoting three para-chlorinated phenyl groups bonded to a central arsenic atom. The “oxide” suffix specifies the oxygen ligand, distinguishing it from reduced arsines.
Research Significance of p-Chlorophenyl Functionalization in Arsenical Systems
The para-chlorophenyl group introduces steric and electronic effects critical for modern applications:
- Enhanced Stability : Chlorine’s electron-withdrawing nature stabilizes the arsenic-oxygen bond, reducing susceptibility to hydrolysis compared to non-halogenated analogs.
- Ligand Design : The rigid para-substitution pattern facilitates precise spatial arrangement in coordination chemistry. For example, tris(4-chlorophenyl)arsine oxide’s arsenic center can act as a soft Lewis acid, binding thiol-rich enzymes or transition metals in catalytic cycles.
- Material Science Applications : Chlorinated arylarsines serve as precursors for arsenic-containing polymers, where chlorine atoms enable cross-linking via nucleophilic substitution (Table 2).
Table 2. Research Applications of p-Chlorophenyl Arsine Derivatives
Recent studies highlight its role in rhenium-catalyzed alkene oxidations, where the compound’s chlorine substituents modulate electron density at the metal center, enhancing reaction rates.
Properties
CAS No. |
3134-98-3 |
|---|---|
Molecular Formula |
C6H4AsClO |
Molecular Weight |
202.47 g/mol |
IUPAC Name |
1-arsoroso-4-chlorobenzene |
InChI |
InChI=1S/C6H4AsClO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
InChI Key |
JTEYEHMQBORHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[As]=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | Arsine, (p-chlorophenyl)oxo- |
| Molecular Formula | C6H4AsClO |
| Molecular Weight | 202.47 g/mol |
| CAS Registry Number | 3134-98-3 |
| Synonyms | (p-Chlorophenyl)oxoarsine |
| Toxicity (LD50, mouse) | 2360 µg/kg (intraperitoneal) |
This compound is classified as a drug in some chemical databases but is primarily studied for its chemical reactivity and toxicity profile.
Analysis of Preparation Methods
Research Results and Mechanistic Insights
Catalytic Oxidation Studies: Research on organoarsenic compounds shows that oxidation of triarylarsines to oxoarsines proceeds via a redox catalytic cycle involving oxygen or peroxide species. The reaction is selective and can be tuned by catalyst and solvent choice.
Kinetics and Mechanism: Studies on related organoarsenic and organopnictogen compounds reveal that the oxidation step is generally the rate-determining step. Computational and kinetic analyses indicate that arsenic centers undergo reversible oxidation states facilitating the formation of oxo compounds.
Toxicological Considerations: The compound exhibits significant toxicity (LD50 2360 µg/kg in mice, intraperitoneal), necessitating strict safety protocols during synthesis and handling.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (p-Chlorophenyl)oxoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert (p-Chlorophenyl)oxoarsine to its lower oxidation state forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and other strong bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trihydride compounds.
Scientific Research Applications
Catalytic Applications
Mechanistic Insights:
Arsine derivatives, including (p-chlorophenyl)oxoarsine, play a significant role in catalytic processes. Research indicates that these compounds can facilitate reactions involving sulfur atom transfer from thiiranes to arsines in the presence of metal catalysts like oxorhenium(V) complexes. The kinetics of these reactions reveal that arsines can effectively participate in desulfurization reactions, which are crucial for synthesizing various organic compounds .
Case Study:
A study demonstrated that the inclusion of arsine in catalytic cycles enhances reaction rates compared to phosphines. For instance, in experiments involving thiirane substrates, the reaction rate with arsine was found to be first-order with respect to the thiirane concentration, suggesting a robust catalytic mechanism where arsine acts as a nucleophile .
Toxicological Assessments:
The environmental impact of arsine compounds is an area of growing concern. Studies have indicated that arsine can form complexes with various environmental pollutants, influencing their behavior and toxicity. For example, the interaction between arsine and heavy metals can lead to increased bioavailability of toxic species, which poses risks to ecosystems .
Case Study:
Research focusing on the degradation pathways of arsine in environmental matrices revealed that its presence could facilitate the formation of volatile organic compounds during thermal degradation processes. This finding underscores the importance of monitoring arsine levels in industrial effluents and its potential effects on air quality .
Mechanism of Action
The mechanism of action of (p-Chlorophenyl)oxoarsine involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular toxicity. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Stibine (SbH₃)
- Similarities : Stibine, like arsine, is a toxic hydride gas formed when antimony reacts with acids. Both compounds exhibit acute toxicity through hemolytic mechanisms .
- Differences: Stibine has a more pronounced odor (rotten eggs) and is less toxic than arsine. The para-chlorophenyl and oxo groups in “(p-chlorophenyl)oxo-arsine” likely reduce volatility compared to stibine and arsine, altering its environmental mobility .
(b) Phenylarsine Oxide (C₆H₅AsO)
- Reactivity: Phenylarsine oxide is a well-studied organoarsenic compound used in chemical synthesis.
- Toxicity : Substituted arsines are generally less volatile but more persistent in the environment. The chlorine substituent could contribute to bioaccumulation, similar to chlorinated hydrocarbons observed in PPCPs (Pharmaceuticals and Personal Care Products) .
(c) Halogenated Arsines (e.g., Trifluoroarsine)
- Environmental Impact: Halogenated arsines, like halogenated phenols (e.g., 2,4,6-trichlorophenol), are resistant to degradation. Studies on 2,4,6-trichlorophenol degradation in Co/PMS systems show that chloride ions can both inhibit and promote degradation via radical pathways . This dual role may apply to “(p-chlorophenyl)oxo-arsine,” where chlorine could stabilize intermediates or hinder mineralization.
Physicochemical Properties
Degradation and Environmental Behavior
- Degradation Pathways: Chlorinated aromatic compounds, such as 4-chloro-2-nitrophenol, undergo dechlorination and denitration in UV/PMS systems . Similarly, “(p-chlorophenyl)oxo-arsine” may release chloride ions during degradation, which can re-enter radical cycles or form stable byproducts like chlorinated hydrocarbons.
- Influence of Chloride : Chloride ions in Co/PMS systems exhibit dual roles: promoting radical formation (e.g., SO₄•⁻) at low concentrations but inhibiting mineralization at high concentrations . This suggests that the chlorine substituent in “(p-chlorophenyl)oxo-arsine” could complicate its degradation in natural or engineered systems.
Detection and Analysis
- Mass Spectrometry: High-resolution time-of-flight mass spectrometry (HR-TOFMS) effectively separates arsine (m/z 77.94452) from benzene (m/z 78.04640) with minimal mass error (0.5 mDa) . This technique could distinguish “(p-chlorophenyl)oxo-arsine” from other halogenated organoarsenics.
- Chromatography : Methods used for PPCPs (e.g., GC-MS) are applicable, as seen in analyses of methyl orange and nitrobenzene derivatives .
Biological Activity
Arsine, (p-chlorophenyl)oxo- is an organoarsenic compound with significant biological implications due to its interactions with thiol groups in proteins. This article delves into its biological activity, synthesis methods, and potential applications in biochemical research.
Chemical Structure and Properties
Arsine, (p-chlorophenyl)oxo- has the molecular formula C₆H₄AsClO and a molar mass of approximately 202.47 g/mol. Its structure consists of a chlorophenyl group bonded to an arsenic atom through an oxygen atom, allowing it to form oligomers, typically crystallizing as a tetramer. The bonding characteristics are notable; arsenic prefers single bonds with oxygen, contributing to its stability in various chemical environments.
Mechanism of Biological Activity
The biological activity of this compound is primarily linked to its high affinity for sulfur-containing residues in proteins, particularly vicinal cysteine residues. This property facilitates its use in biochemical research for studying protein interactions and ligand-receptor binding. The compound selectively interacts with vicinal cysteines over other forms of cysteine or disulfides, making it a valuable reagent in proteomics and structural biology.
Interaction with Thiol Groups
The interaction mechanism involves the formation of stable complexes with thiols, which can alter protein functions and structures. This characteristic is crucial for investigating the roles of specific amino acids in enzymatic reactions and signal transduction pathways.
Synthesis Methods
Arsine, (p-chlorophenyl)oxo- can be synthesized through various methods that impact yield and purity. These methods include:
- Direct Reaction : Combining p-chlorophenol with arsenic trioxide under controlled conditions.
- Oxygenation : Utilizing oxidizing agents to facilitate the formation of the oxo group.
- Electrophilic Substitution : Modifying the chlorophenyl group to enhance reactivity.
These synthesis techniques allow researchers to tailor the compound for specific applications in studies involving protein interactions.
Applications in Research
The unique properties of arsine, (p-chlorophenyl)oxo- make it particularly useful in several research areas:
- Proteomics : Investigating protein structures and functions by selectively modifying thiol groups.
- Biochemical Assays : Serving as a critical reagent for studying ligand-receptor binding dynamics.
- Toxicological Studies : Understanding the effects of arsenic compounds on cellular processes.
Comparative Analysis with Similar Compounds
A comparison with other organoarsenic compounds highlights the unique features of arsine, (p-chlorophenyl)oxo-:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phenylarsine oxide | C₆H₅AsO | No chlorine; primarily used in biochemical assays |
| Arsenobenzene | C₆H₅As | Simple structure; less reactive than chlorinated derivatives |
| Phenylarsonic acid | C₆H₅AsO₂ | Contains two oxygen atoms; used in veterinary medicine |
| Arsine | AsH₃ | Highly toxic gas at room temperature |
Arsine, (p-chlorophenyl)oxo- stands out due to its chlorophenyl substitution and specific interactions with thiol groups, which are critical for targeted biochemical applications while posing significant toxicity risks associated with arsenic compounds.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of arsine, (p-chlorophenyl)oxo- in various experimental setups:
- Protein Interaction Studies : A study showed that this compound could effectively modify cysteine residues in enzymes, leading to altered enzymatic activity.
- Binding Affinity Tests : Research indicated that arsine, (p-chlorophenyl)oxo- has a higher binding affinity for vicinal cysteines compared to other thiol-reactive agents.
These findings underscore the compound's potential as a tool for probing protein structure-function relationships.
Q & A
(Basic) What are the optimal synthetic conditions for (p-chlorophenyl)oxo-arsine to ensure high purity, and how can impurities be minimized?
Methodological Answer:
Synthesis of (p-chlorophenyl)oxo-arsine requires precise control of reaction parameters, such as temperature, stoichiometry, and solvent selection. Electrolytic arsine generation (e.g., using the Lingane equation to model mass transport kinetics) can enhance yield and purity . Flow injection systems coupled with chemiluminescence detection may validate purity by tracking arsenic intermediates during synthesis . Impurities like residual chlorinated byproducts can be minimized via post-synthesis purification (e.g., column chromatography) and characterized using GC-MS or NMR.
(Basic) Which spectroscopic and analytical techniques are most effective for characterizing (p-chlorophenyl)oxo-arsine?
Methodological Answer:
- FTIR and Raman spectroscopy identify functional groups (e.g., As-O and C-Cl bonds) and confirm structural integrity.
- GC-MS detects volatile impurities, while ICP-MS quantifies trace arsenic content .
- X-ray crystallography resolves molecular geometry, critical for differentiating it from analogs like bis(2-chlorovinyl)chloroarsine .
- Atomic absorption spectroscopy (AAS) is recommended for arsenic speciation in environmental samples .
(Advanced) How can computational models elucidate the interaction between (p-chlorophenyl)oxo-arsine and catalytic systems like Ziegler-Natta?
Methodological Answer:
Density Functional Theory (DFT) simulations can model adsorption energies and electronic interactions at the catalyst’s active Ti sites. For example, arsine derivatives may exhibit stronger adsorption than propanol, altering polymer chain propagation (as seen in Melt Flow Index variations) . Molecular dynamics simulations further predict steric effects of the p-chlorophenyl group on catalytic activity. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and XPS surface analysis.
(Advanced) How should researchers resolve contradictions in catalytic inhibition data involving arsine derivatives?
Methodological Answer:
Contradictory results (e.g., arsine increasing MFI while propanol decreases it ) require systematic analysis:
- Control experiments to isolate inhibitor effects (e.g., varying concentrations of arsine/propanol).
- Kinetic profiling to distinguish thermodynamic vs. kinetic inhibition mechanisms.
- Surface characterization (e.g., TEM, XPS) to assess catalyst poisoning.
- Statistical frameworks (e.g., ANOVA) to evaluate significance of conflicting trends.
(Basic) What safety protocols are critical when handling (p-chlorophenyl)oxo-arsine, given its toxicity?
Methodological Answer:
- Use glove boxes or fume hoods to prevent inhalation/contact, as arsine gas causes hemolysis via sulfhydryl group binding .
- Monitor air quality with chemiluminescence detectors for real-time arsenic vapor detection .
- Implement emergency protocols for arsenic exposure (e.g., chelation therapy with dimercaprol).
- Waste disposal must follow EPA guidelines for arsenic-containing compounds.
(Advanced) What frameworks (e.g., FINER criteria) guide rigorous experimental design for studying arsine derivatives’ environmental impact?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use microcosm experiments to simulate environmental degradation.
- Novelty : Investigate understudied pathways (e.g., photodegradation of p-chlorophenyl groups).
- Ethics : Adhere to OECD guidelines for ecotoxicity testing.
- Relevance : Align with SDGs on clean water (e.g., arsenic contamination in groundwater) .
(Basic) How can researchers differentiate (p-chlorophenyl)oxo-arsine from structurally similar arsine derivatives?
Methodological Answer:
- NMR spectroscopy : Compare chemical shifts of aromatic protons (p-chlorophenyl vs. chlorovinyl groups in Lewisite analogs ).
- Chromatographic retention times (HPLC/GC) under standardized conditions.
- Elemental analysis for Cl/As ratios to confirm stoichiometry.
(Advanced) What methodological challenges arise in quantifying trace (p-chlorophenyl)oxo-arsine in biological matrices?
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE) to isolate the compound from proteins/lipids.
- Sensitivity limits : Employ hydride generation-AAS with LODs <1 ppb .
- Speciation : Couple HPLC-ICP-MS to distinguish arsenic oxidation states.
- Validation : Follow ICH guidelines for accuracy, precision, and recovery rates.
Table 1: Key Analytical Techniques for (p-Chlorophenyl)oxo-arsine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
